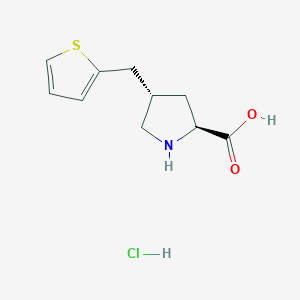
(2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2S,4S)-4-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride” is a chemical compound with the CAS number 1049753-34-5 . It has a molecular weight of 247.74 and a molecular formula of C10H14ClNO2S .
Physical And Chemical Properties Analysis
This compound is typically stored in a sealed container in a dry environment at 2-8°C . No further information about its physical and chemical properties was found.Wissenschaftliche Forschungsanwendungen
Thiophene Derivatives in Carcinogenicity Studies
Research has investigated thiophene derivatives, akin to components of "(2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride," for their potential carcinogenicity and interaction with biological systems. For instance, studies on thiophene analogues of benzidine and 4-aminobiphenyl synthesized and evaluated their carcinogenic potential, providing insights into the structural relevance of thiophene in the activity profiles of these compounds (Ashby et al., 1978).
Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring, a key component of the compound , is extensively studied in medicinal chemistry for its versatility and contribution to the pharmacophore space. Research highlights the pyrrolidine ring's significance in enhancing the stereochemistry and three-dimensional coverage of bioactive molecules, aiding in the development of novel compounds with varied biological profiles (Li Petri et al., 2021).
Sorption and Environmental Impact
Understanding the environmental impact and interaction of chemical compounds, including those structurally related to "(2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride," is crucial. Studies on the sorption of phenoxy herbicides to soil and organic matter shed light on the environmental behavior of these compounds, which is essential for assessing their ecological footprint and guiding the development of more environmentally benign alternatives (Werner et al., 2012).
Analysis and Detection in Biological Matrices
Analytical methods for detecting and quantifying chemical compounds and their metabolites in biological matrices are fundamental to understanding their pharmacokinetics and interactions within living organisms. Research efforts have been directed towards developing sensitive and selective assays for compounds similar to "(2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride" and their metabolites, facilitating studies on their biological effects and exposure levels (Teunissen et al., 2010).
Eigenschaften
IUPAC Name |
(2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S.ClH/c12-10(13)9-5-7(6-11-9)4-8-2-1-3-14-8;/h1-3,7,9,11H,4-6H2,(H,12,13);1H/t7-,9+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRZNWRJSUYQPW-JXLXBRSFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=CS2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CS2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376067 |
Source


|
| Record name | (2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride | |
CAS RN |
1049753-34-5 |
Source


|
| Record name | (2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














